REACTION_CXSMILES
|
CC(C)([O-])C.[Na+].[N:7]1([C:13](=[O:15])[CH3:14])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.Br[C:17]1[CH:22]=[CH:21][C:20]([CH:23](OC)[O:24]C)=[C:19]([F:28])[CH:18]=1>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC(C)C)=CC=CC=2OC(C)C)CCCCC1>[C:13]([N:7]1[CH2:12][CH2:11][N:10]([C:17]2[CH:22]=[CH:21][C:20]([CH:23]=[O:24])=[C:19]([F:28])[CH:18]=2)[CH2:9][CH2:8]1)(=[O:15])[CH3:14] |f:0.1,5.6.7|
|
Name
|
|
Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C(C)=O
|
Name
|
|
Quantity
|
6.13 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C(OC)OC)F
|
Name
|
|
Quantity
|
82 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
111 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
469 mg
|
Type
|
catalyst
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC(C)C)OC(C)C)C1CCCCC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 100° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the flask was purged with nitrogen
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Type
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FILTRATION
|
Details
|
The reaction was then filtered through diatomaceous earth
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
The resulting residue was dissolved in 50 mL of THF
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Type
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ADDITION
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Details
|
50 mL of 1 N aqueous HCl was added
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Type
|
STIRRING
|
Details
|
the reaction was stirred at ambient temperature for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (x3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (0-10% methanol in dichloromethane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCN(CC1)C1=CC(=C(C=O)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.68 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |